![molecular formula C21H25N7O2 B2550579 4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide CAS No. 1060198-95-9](/img/structure/B2550579.png)
4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide is a derivative of piperazine and triazolo-pyrazine, which are classes of compounds known for their potential in medicinal chemistry. Piperazine derivatives, in particular, have been explored for their antimicrobial properties and their ability to inhibit various receptors, such as the histamine H4 receptor (H4R) .
Synthesis Analysis
The synthesis of related piperazine and triazolo-pyrazine derivatives has been reported to be achieved through single-step reactions, yielding a series of compounds characterized by various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectrometry . The synthesis process is designed to produce compounds with high yields and purity, which are essential for subsequent biological evaluations.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule and can influence the compound's biological activity . The precise molecular structure is crucial for understanding the compound's interactions with biological targets, which is further explored through molecular docking studies.
Chemical Reactions Analysis
In the case of similar piperazine derivatives, there is evidence that the piperazine moiety can undergo metabolic bioactivation, leading to the formation of reactive intermediates such as glyoxal. These intermediates can potentially cause genotoxicity, as observed in an in vitro Ames assay . Understanding these bioactivation pathways is vital for mitigating the risks associated with the compound's use and for designing safer analogs.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine and triazolo-pyrazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for drug development, including its pharmacokinetics and pharmacodynamics profiles. The genotoxicity study of a related compound highlights the importance of assessing the safety profile of these derivatives .
科学的研究の応用
Antimicrobial Activities
Research on related 1,2,4-triazole derivatives indicates their potential in antimicrobial applications. For instance, the synthesis of novel 1,2,4-triazole derivatives showed that some compounds possess good to moderate antimicrobial activities against tested microorganisms. This suggests a possible application of similar compounds in treating infections (Bektaş et al., 2007).
Anti-diabetic Potential
Compounds structurally related to the query chemical have been evaluated for their potential as anti-diabetic drugs. For example, a family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop them as anti-diabetic medications. These compounds showed excellent antioxidant and insulinotropic activity, highlighting their potential application in diabetes management (Bindu et al., 2019).
Cancer Treatment
Another area of research focuses on the development of compounds for cancer treatment. The discovery of AZD3514, a small-molecule androgen receptor downregulator, is one such example. This compound, derived from modifications of a lead androgen receptor downregulator, addresses physical property issues and is evaluated in clinical trials for treating castrate-resistant prostate cancer (Bradbury et al., 2013).
Synthesis and Structural Analysis
Research also extends to the synthesis and structural analysis of compounds with triazolo-pyridazine motifs. Studies on the synthesis, structure analysis, and evaluation of the biological activities of these compounds contribute to understanding their potential applications in medicine, including antimicrobial and anti-inflammatory properties (Sallam et al., 2021).
将来の方向性
The compound and other [1,2,4]triazolo[4,3-b]pyridazine derivatives show promise as bromodomain inhibitors, specifically targeting the BRD4 protein . This makes them potential therapeutic agents for various diseases, including cancers . Future research could focus on optimizing these compounds to increase their potency and selectivity for BRD4, as well as exploring their potential in treating other diseases .
特性
IUPAC Name |
4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c1-2-30-17-6-4-3-5-16(17)22-21(29)27-13-11-26(12-14-27)19-10-9-18-23-24-20(15-7-8-15)28(18)25-19/h3-6,9-10,15H,2,7-8,11-14H2,1H3,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHUPFCKHCJYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

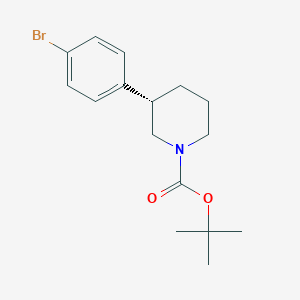
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2550499.png)
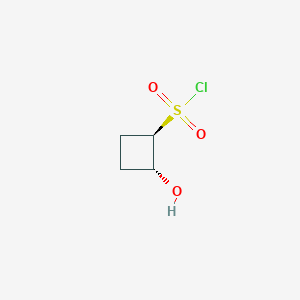
![Tert-butyl N-[[8-[[(E)-4-(dimethylamino)but-2-enoyl]amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2550502.png)
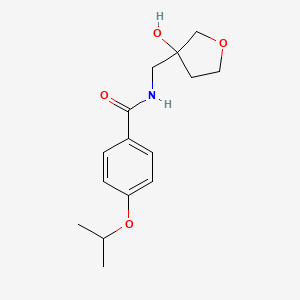
![3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2550505.png)
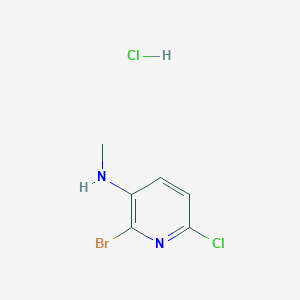
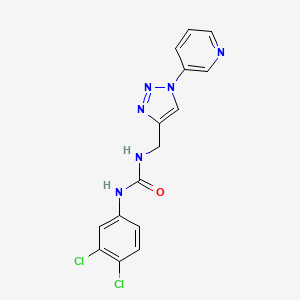
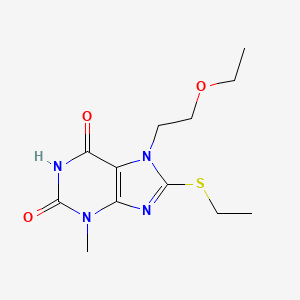
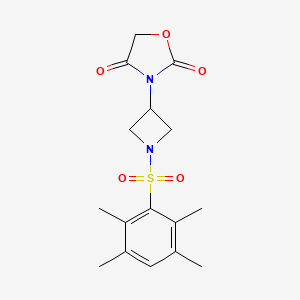
![2-(3,4-Dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2550511.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2550515.png)

